molecular formula C7H5N3O2 B13559554 Imidazo[1,2-a]pyrimidine-7-carboxylic acid

Imidazo[1,2-a]pyrimidine-7-carboxylic acid

Cat. No.: B13559554
M. Wt: 163.13 g/mol
InChI Key: HBHVSEYJASRESX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry This compound is characterized by a fused bicyclic structure, which includes an imidazo ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine-7-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization to form the imidazo ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or modulate receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its intended use .

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidine-7-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H5N3O2/c11-6(12)5-1-3-10-4-2-8-7(10)9-5/h1-4H,(H,11,12)

InChI Key

HBHVSEYJASRESX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2N=C1C(=O)O

Origin of Product

United States

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